

1-Fluorocyclopropanecarboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: 1-Fluorocyclopropanecarboxylic acid

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An In-depth Technical Guide to **1-Fluorocyclopropanecarboxylic Acid**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorocyclopropanecarboxylic acid is a synthetically valuable compound characterized by a strained cyclopropane ring bearing both a fluorine atom and a carboxylic acid group on the same carbon. This unique structural arrangement imparts distinct chemical properties that make it an important building block in medicinal chemistry and materials science. It is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients, including fungicidal agents and fluoroquinolone antibiotics.^{[1][2][3]} The presence of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making it a desirable moiety in drug design.

Molecular Structure

The structure of **1-Fluorocyclopropanecarboxylic acid** consists of a three-membered carbon ring where one carbon atom is substituted with both a fluorine atom and a carboxyl group.

- Molecular Formula: $C_4H_5FO_2$ ^[4]

- Molecular Weight: 104.08 g/mol [4][5][6]
- SMILES: C1(F)(C(O)=O)CC1[4]
- InChI: InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[4]
- InChIKey: NDCPERCVXDYEFU-UHFFFAOYSA-N[4]

Detailed structural parameters such as precise bond lengths and angles are typically determined through advanced analytical techniques like X-ray crystallography or computational modeling.

Physicochemical Properties

The physical and chemical properties of **1-Fluorocyclopropanecarboxylic acid** are summarized in the table below. These properties are crucial for its handling, reaction setup, and integration into synthetic pathways.

Property	Value	Source(s)
Physical Form	White to almost white powder or crystal.	[4][7]
Melting Point	63-67 °C	[4][7]
Boiling Point	120-125 °C (at 100 Torr)	[4][7]
Density	1.36 ± 0.1 g/cm ³ (at 20 °C, 760 Torr)	[4][7]
pKa	2.61 ± 0.20 (Predicted)	[4][7]
Flash Point	56.6 ± 22.6 °C	[4][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of **1-Fluorocyclopropanecarboxylic acid**.

- ¹H NMR (400 MHz, CDCl₃): δ 1.49-1.45 (m, 4H)[4]

The proton NMR spectrum shows a multiplet between 1.45 and 1.49 ppm, which corresponds to the four protons on the cyclopropane ring.[4] Carboxylic acid protons typically appear as a broad singlet much further downfield (around 12 δ), though this can vary with concentration and solvent.[8]

Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the O-H bond of the carboxyl group as a very broad peak from 2500 to 3300 cm^{-1} , and a C=O bond absorption between 1710 and 1760 cm^{-1} . [8]

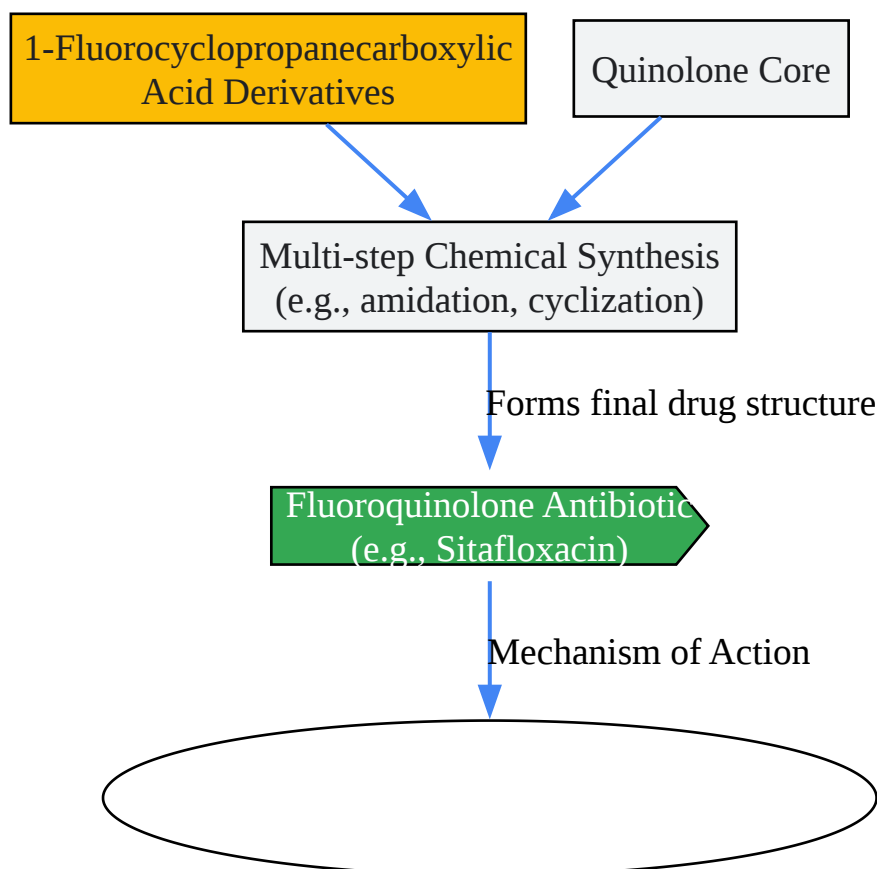
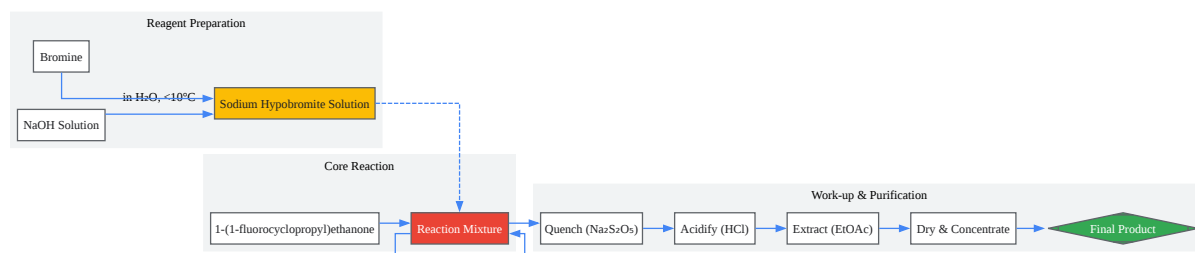
Experimental Protocols & Methodologies

Synthesis of 1-Fluorocyclopropanecarboxylic Acid

A common laboratory-scale synthesis involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[4][7]

General Procedure:[4]

- **Preparation of Reagent:** Bromine (14.8 g, 93 mmol) is added slowly to a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) while maintaining the temperature below 10 °C.
- **Reaction:** 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added to the solution from step 1. The reaction mixture is then cooled to below 0 °C and subsequently stirred at room temperature for one hour.
- **Quenching:** Sodium metabisulfite is added to the mixture until the solution becomes colorless, quenching the excess bromine.
- **Work-up:** Ethyl acetate (50 mL) is added. The aqueous phase is separated and then acidified to a pH of 2 using 2 M hydrochloric acid.
- **Extraction:** The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).
- **Purification:** The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield **1-Fluorocyclopropanecarboxylic acid** as a white solid.



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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com